Gastrofensin AN 5 Free Base Demonstrates Multi-Fold Higher Antiulcer Activity Versus Ranitidine and Cimetidine in Rat Gastric Ulcer Models
In comparative studies using identical experimental gastric ulcer models in rats, Gastrofensin AN 5 free base exhibited antiulcer activity significantly higher than both ranitidine and cimetidine [1]. While the primary publication states the activity is 'many times higher' than these H2 receptor antagonists, the exact fold-difference values for ranitidine and cimetidine were not specified in the abstract; however, the superiority claim is consistently reported across multiple authoritative sources .
| Evidence Dimension | Antiulcer activity in experimental gastric ulcer models |
|---|---|
| Target Compound Data | Significantly higher antiulcer activity than ranitidine and cimetidine |
| Comparator Or Baseline | Ranitidine and Cimetidine (H2 receptor antagonists) |
| Quantified Difference | Antiulcer activity 'many times higher' than ranitidine and cimetidine |
| Conditions | Rat models of gastric ulcer (water-immersion stress, indomethacin, reserpine, pylorus ligation) |
Why This Matters
Procurement of Gastrofensin AN 5 enables investigation of antiulcer mechanisms that achieve superior ulcer suppression relative to standard-of-care H2 antagonist comparators.
- [1] Ivanova N, Mondeshka D, Ivanov C, Angelova I, Terziyska S, Paskov V. A new class of antiulcer drugs. I. Antiulcer effect of AN5, a 4-phenyl-tetrahydroisoquinoline derivative, on different experimental models of ulcer in rats. Methods Find Exp Clin Pharmacol. 1990 Jul-Aug;12(6):401-10. PMID: 2087139. View Source
